

Physical and chemical properties of 2,3-Dimethyl-4,6-dinitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethyl-4,6-dinitroaniline

Cat. No.: B3104365

[Get Quote](#)

An In-Depth Technical Guide to 2,3-Dimethyl-4,6-dinitroaniline

Notice: Information regarding the specific isomer **2,3-Dimethyl-4,6-dinitroaniline** is exceptionally scarce in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview of the broader class of dinitroanilines, with specific data points for closely related isomers where available. It is crucial to note that properties can vary significantly between isomers.

Introduction

Dinitroanilines are a class of aromatic compounds derived from aniline, characterized by the presence of two nitro groups attached to the benzene ring.^[1] Many substituted dinitroanilines, particularly 2,6-dinitroaniline derivatives, are recognized for their significant biological activity, most notably as pre-emergence herbicides.^{[2][3]} This guide aims to collate the available technical information relevant to the physical and chemical properties of dinitroanilines, with a focus on dimethylated and dinitrated aniline isomers as analogs for the requested compound.

Physicochemical Properties

Quantitative data for **2,3-Dimethyl-4,6-dinitroaniline** is not readily available. The following tables summarize the known properties of closely related isomers to provide a comparative context.

Table 1: General and Computed Properties of Dinitroaniline Isomers

Property	3,4-Dimethyl-2,6-dinitroaniline[4]	N,N-Dimethyl-2,4,6-trinitroaniline[5]	2,6-Dinitroaniline[6]
IUPAC Name	3,4-dimethyl-2,6-dinitroaniline	N,N-dimethyl-2,4,6-trinitroaniline	2,6-dinitroaniline
CAS Number	40318-31-8	2493-31-4	606-22-4
Molecular Formula	C ₈ H ₉ N ₃ O ₄	C ₈ H ₈ N ₄ O ₆	C ₆ H ₅ N ₃ O ₄
Molecular Weight	211.17 g/mol	256.17 g/mol	183.12 g/mol
Hydrogen Bond Donor Count	1	0	1
Hydrogen Bond Acceptor Count	5	7	5
Rotatable Bond Count	2	3	2

Table 2: Experimental Physical Properties of Related Dinitroaniline Compounds

Property	2,4-Dimethyl-6-nitroaniline[7]	4,6-Dimethyl-2-nitroaniline[8]	2-Bromo-4,6-dinitroaniline
Melting Point	70–72 °C	64–68 °C	151–153 °C
Appearance	Orange-red precipitate	Yellow to orange powder or crystals	Solid

Experimental Protocols

While a specific protocol for the synthesis of **2,3-Dimethyl-4,6-dinitroaniline** is not available, a general approach can be inferred from the synthesis of related isomers, which typically involves the nitration of a corresponding xylidine (dimethylaniline) precursor.

General Synthesis Approach: Nitration of Xylidines

The synthesis of dinitro-xylidines generally involves the controlled nitration of a xylidine isomer using a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.^[9] ^[10] Temperature control is a critical parameter to manage the exothermic nature of the reaction and to influence the regioselectivity of nitration, minimizing the formation of unwanted isomers and poly-nitrated byproducts.^[9]

Logical Synthesis Workflow for Dinitro-Xylidines

Caption: A logical workflow for the synthesis of **2,3-Dimethyl-4,6-dinitroaniline**.

Example Protocol: Synthesis of 2,4-Dimethyl-6-nitroaniline^[7]

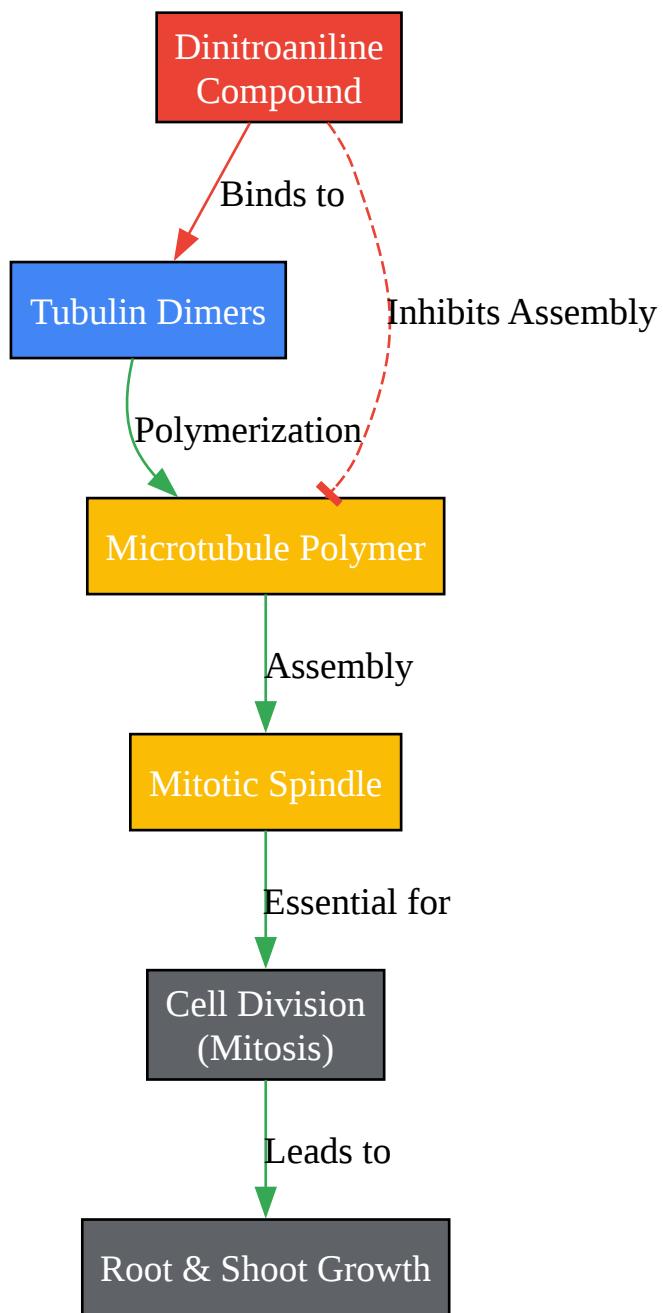
This protocol details the synthesis of an isomer and illustrates the general steps involved.

- **Acetylation:** A solution of 2,4-dimethylaniline (0.2 mol), acetic acid (23 ml), and acetic anhydride (19 ml) is refluxed for 1 hour and then cooled to 35°C. This step protects the amine group.
- **Nitration:** Concentrated sulfuric acid (40 ml) is added to the cooled mixture. A mixed acid solution of concentrated sulfuric acid (35 ml) and concentrated nitric acid (17 ml) is then slowly added. The reaction is allowed to proceed for 1 hour.
- **Workup:** The reaction mixture is cooled to room temperature and then poured into cold water, leading to the precipitation of 2,4-dimethyl-6-nitroacetanilide. The solid is filtered and washed with cold water.
- **Hydrolysis:** The resulting acetanilide is added to a solution of 70% sulfuric acid (80 ml) and refluxed for 1 hour. This removes the acetyl protecting group.
- **Isolation:** The solution is slowly added to cold water, causing the orange-red precipitate of 2,4-dimethyl-6-nitroaniline to form. The precipitate is filtered and washed with water until the filtrate is neutral (pH 7). The final product is dried at 80°C.

Spectral Data

Specific spectral data (NMR, IR, MS) for **2,3-Dimethyl-4,6-dinitroaniline** is not available in reviewed literature. Spectroscopic analysis would be essential for the structural confirmation of any synthesized product. For reference, ¹H NMR and ¹³C NMR data have been reported for various other dinitroaniline derivatives.[11][12]

Biological Activity and Mechanism of Action


While no specific biological data exists for **2,3-Dimethyl-4,6-dinitroaniline**, the dinitroaniline class of compounds is well-established for its herbicidal properties.[1][3]

Mechanism of Action: Microtubule Disruption

The primary mechanism of action for dinitroaniline herbicides is the disruption of microtubule formation in plant cells.[3] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell wall formation, and overall cell structure.

Dinitroaniline compounds bind to tubulin, the protein subunit that polymerizes to form microtubules.[13] This binding inhibits the assembly of tubulin into functional microtubules. The disruption of the mitotic spindle apparatus prevents proper chromosome segregation during cell division, ultimately leading to the death of the susceptible plant, particularly during germination. [3]

Signaling Pathway for Dinitroaniline Herbicidal Activity

[Click to download full resolution via product page](#)

Caption: General mechanism of action for dinitroaniline herbicides.

Conclusion

2,3-Dimethyl-4,6-dinitroaniline is a compound for which specific, verified scientific data is largely absent from the public domain. Based on the chemistry of analogous compounds, its synthesis would likely involve the nitration of 2,3-dimethylaniline. Its biological activity, if any,

might be similar to other dinitroanilines, potentially involving microtubule disruption. However, without experimental data, its precise physical, chemical, and biological properties remain speculative. Further research is required to synthesize and characterize this specific isomer to provide the detailed technical information sought by researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethyl-2,6-dinitroaniline | C8H9N3O4 | CID 12767673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-dimethyl-2,4,6-trinitroaniline [webbook.nist.gov]
- 6. 2,6-Dinitroaniline | C6H5N3O4 | CID 69070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4,6-Dimethyl-2-nitroaniline [myskinrecipes.com]
- 9. Sciencemadness Discussion Board - Mono-nitration of dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scispace.com [scispace.com]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of 2,3-Dimethyl-4,6-dinitroaniline]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3104365#physical-and-chemical-properties-of-2-3-dimethyl-4-6-dinitroaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com